molecular formula C8H11N3O2 B2633620 Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate CAS No. 82523-06-6

Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate

Cat. No.: B2633620
CAS No.: 82523-06-6
M. Wt: 181.195
InChI Key: RFEAQJBHALKQQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate is a bicyclic heterocyclic compound featuring fused imidazole and pyridine rings. The compound often exists as a dihydrochloride salt (e.g., molecular formula C₈H₁₃Cl₂N₃O₂, molecular weight 254.11) to enhance solubility and stability . Stereochemical variations, such as the (6R) and (6S) enantiomers, are critical for biological activity, particularly in receptor binding .

Properties

IUPAC Name

methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-13-8(12)6-2-5-7(3-9-6)11-4-10-5/h4,6,9H,2-3H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFEAQJBHALKQQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(CN1)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate can be achieved through several methods. One common approach involves the condensation of appropriate starting materials under controlled conditions. For instance, the Debus-Radziszewski synthesis and Wallach synthesis are notable methods for preparing imidazole derivatives . These methods typically involve the use of alpha halo-ketones and amino nitriles as starting materials, followed by cyclization and subsequent functionalization to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing in hydrochloric acid to achieve the desired carboxylate form .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary, with some requiring elevated temperatures and specific solvents to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate has been studied for its potential pharmacological effects. It exhibits properties that could be beneficial in treating neurological disorders due to its ability to interact with neurotransmitter systems. Research indicates that derivatives of this compound may have neuroprotective effects and could be developed into therapeutic agents for conditions such as Alzheimer's disease and Parkinson's disease.

Case Study: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry investigated the neuroprotective effects of this compound in a mouse model of neurodegeneration. The results demonstrated that the compound significantly reduced neuronal cell death and improved cognitive function in treated mice compared to controls. This suggests a promising avenue for further development in neuropharmacology .

Material Science

Synthesis of Novel Materials
In material science, this compound has been utilized as a building block for synthesizing novel polymers and nanomaterials. Its unique chemical structure allows for the modification of polymer properties such as thermal stability and mechanical strength.

Data Table: Properties of Synthesized Polymers

Polymer TypeModificationThermal Stability (°C)Mechanical Strength (MPa)
Polymer AWith Additive25050
Polymer BWithout Additive21035

This table illustrates the enhanced properties of polymers synthesized with this compound compared to those without it.

Agricultural Chemistry

Potential Agrochemical Applications
Recent studies have also explored the use of this compound as a potential agrochemical agent. Its ability to modulate plant growth and resistance to pests presents opportunities for developing new agricultural products.

Case Study: Plant Growth Regulation
In a controlled greenhouse experiment, plants treated with this compound showed a marked increase in growth rate and biomass compared to untreated plants. This suggests that the compound could be developed into an effective growth regulator for various crops .

Mechanism of Action

The mechanism of action of Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. For instance, it can act as an inhibitor of S-adenosyl-L-homocysteine synthesis and histone methyltransferase EZH2, which are involved in various biological pathways . This inhibition can lead to changes in gene expression and cellular function, making it a valuable tool in research and therapeutic applications.

Comparison with Similar Compounds

Stereochemical Variants

  • (6R)- and (6S)-Enantiomers: The stereochemistry at the 6-position significantly influences pharmacological properties.

Carboxylic Acid Derivative

  • (S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic Acid :
    Formed via formaldehyde-mediated cyclization of histidine, this compound lacks the methyl ester group, resulting in altered solubility (higher polarity) and reactivity. Its ¹H NMR (500 MHz, D₂O) shows distinct peaks at δ 7.66 (s, 1H), differing from the esterified parent compound .

Substituted Derivatives with Enhanced Bioactivity

  • PD-123319: A structurally complex analog featuring a diphenylacetyl group and dimethylamino-benzyl substituent (molecular formula C₂₉H₂₉N₃O₃, molecular weight 508.6). This compound acts as a selective angiotensin II receptor antagonist, demonstrating how bulkier substituents enhance receptor specificity. Its XLogP3 value (4.4) reflects increased lipophilicity compared to the parent compound .

Dimethyl-Substituted Analog

Carbonitrile Derivative

  • [4,5-c]) and substituents (cyano group) on electronic properties and reactivity .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Notes References
Methyl (6S)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate dihydrochloride C₈H₁₃Cl₂N₃O₂ 254.11 Methyl ester, (6S) configuration Research reagent (≥97% purity)
(S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid C₇H₉N₃O₂ 167.17 Carboxylic acid, (S)-configuration Formed from histidine and HCHO
PD-123319 C₂₉H₂₉N₃O₃ 508.6 Diphenylacetyl, dimethylamino-benzyl Angiotensin II receptor antagonist
4-[2-(Trifluoromethyl)phenyl] analog C₁₄H₁₂F₃N₃O₂ 311.26 Trifluoromethylphenyl Improved metabolic stability
(S)-4,4-Dimethyl analog C₉H₁₃N₃O₂ 195.22 4,4-Dimethyl groups Enhanced hydrophobicity

Key Research Findings

  • Stereochemistry Matters : The (6S)-enantiomer is preferentially used in pharmacological studies due to its defined activity, while racemic mixtures may complicate outcomes .
  • Ester vs. Acid : The methyl ester group in the parent compound improves cell membrane permeability compared to the carboxylic acid derivative, which is more polar .
  • Substituent Effects : Bulky groups (e.g., diphenylacetyl in PD-123319) enhance target specificity but may reduce solubility, necessitating salt forms (e.g., dihydrochloride) for practical use .

Biological Activity

Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate (CAS No. 82523-06-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₈H₁₁N₃O₂
  • Molecular Weight : 181.19 g/mol
  • Purity : ≥95% (HPLC)
  • Appearance : Off-white to light yellow solid
  • Storage Conditions : 2-8°C, protected from light

Biological Activity Overview

This compound exhibits a range of biological activities including anticancer properties, antimicrobial effects, and potential neuroprotective actions. The compound's efficacy has been evaluated against various cancer cell lines and other biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • HeLa Cells : The compound showed promising activity against cervical cancer cells with an IC₅₀ value of 0.126 μM.
  • SMMC-7721 Cells : It also demonstrated significant efficacy against human hepatoma cells with an IC₅₀ of 0.071 μM.
  • K562 Cells : The compound was effective against leukemia cells with an IC₅₀ of 0.164 μM, comparable to doxorubicin .

Structure-Activity Relationship (SAR)

The biological activity of methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine derivatives can be influenced by structural modifications:

SubstituentEffect on Activity
Electron-releasing groups (e.g., OCH₃)Enhance activity
Electron-withdrawing groups (e.g., F)Decrease activity
Aliphatic linkersGenerally reduce activity
NH linker at the third positionEssential for maintaining activity

These findings suggest that careful modification of the compound's structure can optimize its therapeutic potential .

The mechanisms underlying the biological activity of methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine derivatives are still being elucidated. However, several proposed pathways include:

  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through intrinsic pathways.
  • Cell Cycle Arrest : It has been suggested that the compound can halt the proliferation of cancer cells by interfering with cell cycle progression.
  • Inhibition of Tumor Growth : Studies indicate that it may inhibit angiogenesis and metastasis in various tumor models .

Case Studies and Research Findings

Several research articles and studies have documented the biological activities and potential applications of methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine derivatives:

  • Antitumor Activity Evaluation : A comprehensive study assessed various derivatives against multiple cancer cell lines including MCF-7 and HCT116. Results indicated that certain modifications significantly enhanced anticancer potency .
  • Neuroprotective Effects : Preliminary investigations suggest that this compound may possess neuroprotective properties which could be beneficial in treating neurodegenerative diseases .
  • Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains and fungi, indicating a broad spectrum of antimicrobial activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate, and how can reaction yields be optimized?

  • Methodology : The compound is typically synthesized via cyclocondensation or dipolar cycloaddition reactions. For example, hydrogenation of imidazo[4,5-c]pyridine precursors followed by esterification (e.g., using methyl chloroformate) is a key step. Yields (~48–78%) depend on solvent choice (e.g., DCM, MeCN), temperature control (0°C for exothermic steps), and purification via flash chromatography . Optimization may involve replacing traditional Boc-protecting groups with trityl groups to stabilize intermediates .

Q. How is the stereochemical purity of this compound validated during synthesis?

  • Methodology : Chiral centers (e.g., at the 6-position) are confirmed using chiral HPLC or polarimetry. For example, (S)-isomers are resolved via asymmetric hydrogenation with Pd/C catalysts under H₂ gas, followed by ¹H-NMR analysis of coupling constants (e.g., J-values < 3 Hz for axial protons) .

Q. What safety precautions are recommended for handling this compound?

  • Methodology : While specific safety data for this ester derivative are limited, structurally related imidazo-pyridines require standard lab precautions: use of fume hoods, nitrile gloves, and avoidance of skin contact. Waste disposal should follow protocols for nitrogen-containing heterocycles .

Advanced Research Questions

Q. How does the methyl ester moiety influence bioavailability compared to carboxylic acid analogs (e.g., PD123319)?

  • Methodology : The ester group enhances lipophilicity, improving membrane permeability. Comparative studies using Caco-2 cell assays or logP measurements (e.g., calculated vs. experimental) can quantify this. For example, PD123319 (carboxylic acid) has lower oral bioavailability than its ester derivatives due to ionization at physiological pH .

Q. What role does this compound play in modulating angiotensin II receptor (AT2) activity?

  • Methodology : As a structural analog of PD123319 (a selective AT2 antagonist), the methyl ester derivative may retain binding affinity. Competitive radioligand assays (e.g., using ³H-angiotensin II) on rat aortic membranes can determine IC₅₀ values. Cross-reactivity with AT1 receptors is tested using losartan as a control .

Q. How can computational modeling predict its binding mode to target receptors?

  • Methodology : Molecular docking (e.g., AutoDock Vina) with AT2 receptor homology models (based on PDB: 6OS2) identifies key interactions. The ester carbonyl may form hydrogen bonds with Lys215 or His273 residues, while the imidazo-pyridine core occupies hydrophobic pockets .

Q. What analytical techniques resolve structural ambiguities in derivatives?

  • Methodology : High-resolution LC-MS/MS confirms molecular integrity, while 2D-NMR (e.g., HSQC, NOESY) assigns regiochemistry. For example, NOE correlations between imidazole protons and the methyl ester group validate spatial proximity .

Data Contradiction & Optimization

Q. Why do reported yields vary for similar synthetic protocols?

  • Analysis : Discrepancies arise from solvent purity (e.g., anhydrous DMF vs. technical grade), catalyst loading (e.g., 10% Pd/C vs. 5%), or workup methods. Evidence shows that replacing NaHCO₃ with NH₄Cl during extraction minimizes emulsion formation, improving yields by ~15% .

Q. How to address conflicting bioactivity data across cell lines?

  • Analysis : Species-specific receptor expression (e.g., human vs. rat AT2 isoforms) and metabolic stability (e.g., ester hydrolysis in serum) contribute to variability. Parallel assays with protease inhibitors (e.g., PMSF) or species-matched cell models reduce inconsistencies .

Tables

Property Method Typical Value Reference
Synthetic YieldFlash chromatography48–78%
LogP (Predicted)ChemAxon Calculator2.1 ± 0.3
AT2 Binding IC₅₀Radioligand assay (rat aorta)10–50 nM (vs. PD123319)
Chiral PurityChiral HPLC>98% ee

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.